molecular formula C24H46NNa2O9P B3093559 4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5,8-dihydroxy-11-oxo-, 5-oxide, sodium salt, (2S,8R)- CAS No. 1246298-16-7

4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5,8-dihydroxy-11-oxo-, 5-oxide, sodium salt, (2S,8R)-

Cat. No.: B3093559
CAS No.: 1246298-16-7
M. Wt: 569.6 g/mol
InChI Key: WOPQBWVVTXNCFU-ZZYOSWMOSA-L
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Description

4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5,8-dihydroxy-11-oxo-, 5-oxide, sodium salt, (2S,8R)- is a complex organic compound with a molecular formula of C24H48NO9P. It is a sodium salt derivative of a phosphoric acid ester, which contains multiple functional groups including amino, hydroxyl, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phosphoric acid ester structure. The initial steps may include the esterification of phosphoric acid with appropriate alcohols under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and ensure the efficient use of raw materials.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The oxo group can be further oxidized to form carboxylic acids.

  • Reduction: The amino group can be reduced to form amines.

  • Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) are used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids.

  • Reduction: Amines.

  • Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: It may be used in biochemical assays to study enzyme activities and metabolic pathways.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or other biomolecules to modulate their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt: Another phosphoric acid ester with similar applications in biochemical research.

  • 4,6,10-Trioxa-5-phosphaoctacosa-19,22-dienoic acid, 2-amino-5,8-dihydroxy-11-oxo-, 5-oxide, (2S,8R,19Z,22Z)-: A structurally related compound with potential similar uses.

Uniqueness: This compound is unique due to its specific arrangement of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

disodium;(2S)-2-amino-3-[[(2R)-2-hydroxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48NO9P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29;;/h21-22,26H,2-20,25H2,1H3,(H,28,29)(H,30,31);;/q;2*+1/p-2/t21-,22+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPQBWVVTXNCFU-ZZYOSWMOSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])N)O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46NNa2O9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5,8-dihydroxy-11-oxo-, 5-oxide, sodium salt, (2S,8R)-
Reactant of Route 2
4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5,8-dihydroxy-11-oxo-, 5-oxide, sodium salt, (2S,8R)-
Reactant of Route 3
Reactant of Route 3
4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5,8-dihydroxy-11-oxo-, 5-oxide, sodium salt, (2S,8R)-
Reactant of Route 4
Reactant of Route 4
4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5,8-dihydroxy-11-oxo-, 5-oxide, sodium salt, (2S,8R)-
Reactant of Route 5
4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5,8-dihydroxy-11-oxo-, 5-oxide, sodium salt, (2S,8R)-
Reactant of Route 6
4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5,8-dihydroxy-11-oxo-, 5-oxide, sodium salt, (2S,8R)-

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